Anileridine phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anileridine phosphate is a synthetic opioid analgesic used to treat moderate to severe pain. It is a narcotic pain reliever that acts on the central nervous system to alleviate pain. This compound is known for its strong analgesic properties and is often used in clinical settings for pain management .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Anileridine phosphate is synthesized by reacting ethyl 4-phenylisonipecotate with p-aminophenethylchloride hydrochloride in the presence of sodium bicarbonate in an alcohol medium. The free base is precipitated from an ether solution by gassing it with hydrochloric acid. The dihydrochloride can be purified by crystallization from methanol-ether, and further purified by crystallization from methanol .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The compound is then formulated into various dosage forms, including tablets and injectable solutions .

Análisis De Reacciones Químicas

Types of Reactions: Anileridine phosphate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at the aromatic ring or the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives that may have different pharmacological properties .

Aplicaciones Científicas De Investigación

Anileridine phosphate has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for studying opioid receptors and their interactions.

Biology: Research on its effects on cellular signaling pathways and neurotransmitter release.

Medicine: Clinical studies on its efficacy and safety in pain management, as well as its potential use in anesthesia.

Industry: Used in the development of new analgesic drugs and formulations

Mecanismo De Acción

Anileridine phosphate exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding activates a series of intracellular events that inhibit adenylate cyclase, reducing the production of cyclic adenosine monophosphate (cAMP). This leads to decreased neurotransmitter release, including substance P and glutamate, which are involved in pain transmission. Additionally, it increases the efflux of potassium ions and decreases the influx of calcium ions in neurons, resulting in hyperpolarization and reduced neuronal excitability .

Comparación Con Compuestos Similares

Meperidine: An analog of anileridine with similar analgesic properties but different side effect profiles.

Morphine: A natural opioid with higher potency but more severe side effects.

Pethidine: Another synthetic opioid with similar uses but different pharmacokinetics.

Uniqueness: Anileridine phosphate is unique in its balance of potency and side effects. It provides effective pain relief with relatively mild side effects compared to morphine and meperidine. Its chemical structure allows for high oral activity and a lower incidence of nausea and constipation .

Propiedades

Número CAS |

1976-75-6 |

|---|---|

Fórmula molecular |

C22H31N2O6P |

Peso molecular |

450.5 g/mol |

Nombre IUPAC |

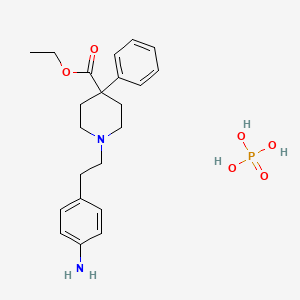

ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;phosphoric acid |

InChI |

InChI=1S/C22H28N2O2.H3O4P/c1-2-26-21(25)22(19-6-4-3-5-7-19)13-16-24(17-14-22)15-12-18-8-10-20(23)11-9-18;1-5(2,3)4/h3-11H,2,12-17,23H2,1H3;(H3,1,2,3,4) |

Clave InChI |

FLQCEKVTYABVSH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.OP(=O)(O)O |

SMILES canónico |

CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.OP(=O)(O)O |

| 4268-37-5 | |

Sinónimos |

anileridine anileridine dihydrochloride anileridine hydrochloride anileridine monohydrochloride anileridine phosphate anileridine phosphate (1:1) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6Z)-5-imino-6-(1H-indol-3-ylmethylene)-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1257793.png)

![4-[[5-Methyl-2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]methyl]morpholine](/img/structure/B1257808.png)

![2-(2,4-Dimethoxyphenyl)-5-methyl-4-[[4-(4-quinazolinyl)-1-piperazinyl]methyl]oxazole](/img/structure/B1257809.png)

![(2R)-N-[(Z,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-9-en-2-yl]-2-hydroxytetracosanamide](/img/structure/B1257814.png)